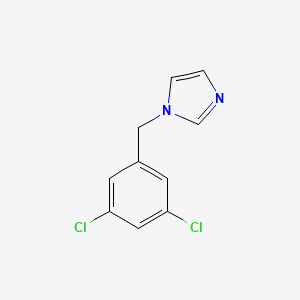![molecular formula C17H31N3O5 B10837643 (2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)
(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BB-1433, también conocido como 4-[(prop-2-in-1-il)oxi]benzaldehído, es un compuesto orgánico con la fórmula molecular C10H8O2. Es un derivado del benzaldehído con un grupo propínil unido al átomo de oxígeno del anillo de benceno. Este compuesto se utiliza principalmente como bloque de construcción en la síntesis orgánica y tiene aplicaciones en varios campos de la química y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: BB-1433 se puede sintetizar mediante la reacción de 4-hidroxibenzaldehído con bromuro de propínil en presencia de una base como el carbonato de potasio. La reacción generalmente tiene lugar en un disolvente orgánico como la dimetilformamida (DMF) bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna .
Métodos de producción industrial: En un entorno industrial, la síntesis de BB-1433 sigue una ruta similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: BB-1433 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo propínil puede participar en reacciones de sustitución nucleófila, donde el triple enlace puede ser atacado por nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados:
Oxidación: Ácido 4-[(prop-2-in-1-il)oxi]benzoico.
Reducción: Alcohol 4-[(prop-2-in-1-il)oxi]bencílico.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
BB-1433 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas. Es particularmente útil en la síntesis de compuestos heterocíclicos y polímeros.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos recubrimientos, adhesivos y resinas.
Mecanismo De Acción
El mecanismo de acción de BB-1433 implica su interacción con varios objetivos moleculares. El grupo aldehído puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, lo que puede alterar su función. El grupo propínil puede participar en reacciones de química click, facilitando la formación de arquitecturas moleculares complejas. Estas interacciones pueden modular las vías biológicas y conducir a varios efectos farmacológicos .
Compuestos similares:
4-Hidroxibenzaldehído: Carece del grupo propínil, lo que lo hace menos versátil en aplicaciones sintéticas.
Ácido 4-[(prop-2-in-1-il)oxi]benzoico: Una forma oxidada de BB-1433 con diferentes propiedades químicas.
Alcohol 4-[(prop-2-in-1-il)oxi]bencílico: Una forma reducida de BB-1433 con reactividad distinta.
Singularidad: BB-1433 es único debido a la presencia tanto de un grupo aldehído como de un grupo propínil, lo que le permite participar en una amplia gama de reacciones químicas. Esta doble funcionalidad lo convierte en un intermedio valioso en la síntesis orgánica y una herramienta versátil en la investigación científica .
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde: Lacks the propynyl group, making it less versatile in synthetic applications.
4-[(prop-2-yn-1-yl)oxy]benzoic acid: An oxidized form of BB-1433 with different chemical properties.
4-[(prop-2-yn-1-yl)oxy]benzyl alcohol: A reduced form of BB-1433 with distinct reactivity.
Uniqueness: BB-1433 is unique due to the presence of both an aldehyde group and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C17H31N3O5 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide |
InChI |
InChI=1S/C17H31N3O5/c1-10(2)13(14(21)17(24)20-25)16(23)19-12(15(22)18-3)9-11-7-5-4-6-8-11/h10-14,21,25H,4-9H2,1-3H3,(H,18,22)(H,19,23)(H,20,24)/t12-,13+,14-/m0/s1 |
Clave InChI |
OOYLWSYMDSXZMO-MJBXVCDLSA-N |
SMILES isomérico |
CC(C)[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)NC |
SMILES canónico |
CC(C)C(C(C(=O)NO)O)C(=O)NC(CC1CCCCC1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{[(4-methylphenyl)methyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10837570.png)
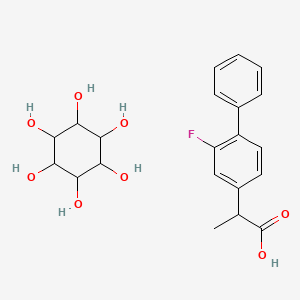
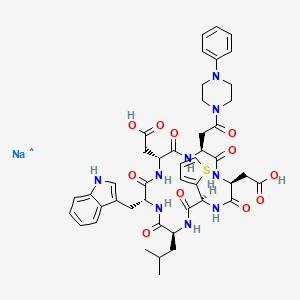
![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)
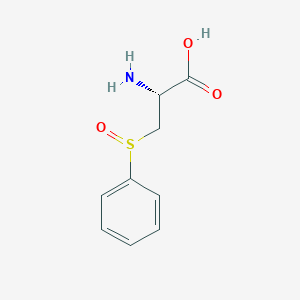
![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)
![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
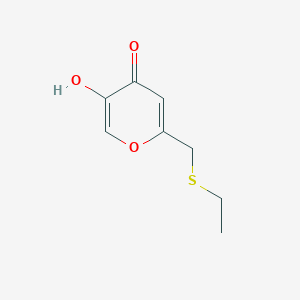
![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)
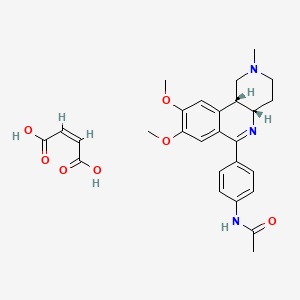
![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)
![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)
